Methyl propionate-PEG12
Overview
Description
Methyl propionate-PEG12 is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propionate-PEG12 can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and methyl propionate. The synthesis typically involves the esterification of PEG with methyl propionate under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, and the reaction temperature is maintained to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl propionate-PEG12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl propionate-PEG12 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing targeted cancer therapies and other diseases.
Industry: Utilized in the production of specialized polymers and materials for various applications .
Mechanism of Action
Methyl propionate-PEG12 functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for targeted therapy .
Comparison with Similar Compounds
Similar Compounds
Methyl propionate-PEG8: A shorter PEG chain variant used in similar applications.
Methyl propionate-PEG16: A longer PEG chain variant with different solubility and stability properties.
Methyl propionate-PEG24: An even longer PEG chain variant used for specific applications requiring extended linker length .
Uniqueness
Methyl propionate-PEG12 is unique due to its optimal chain length, which provides a balance between solubility, stability, and flexibility. This makes it suitable for a wide range of applications in PROTAC synthesis and other research areas .
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRRDAXKLEUKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135762 | |
Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239588-11-4 | |
Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239588-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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